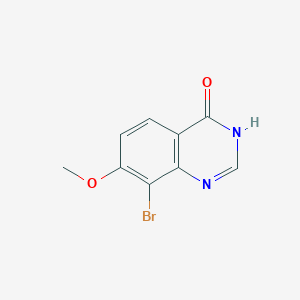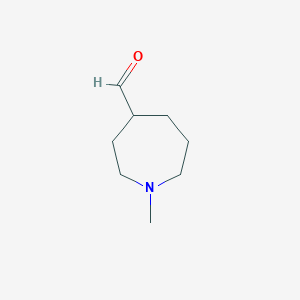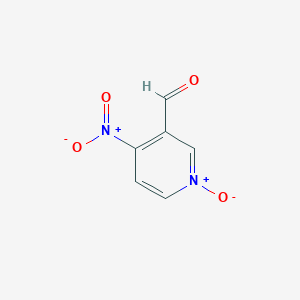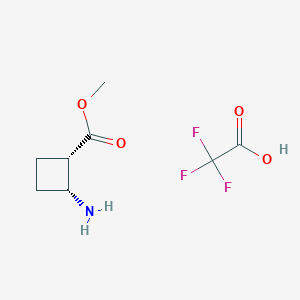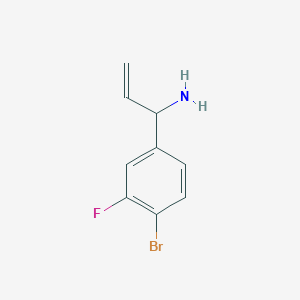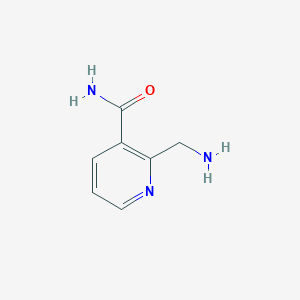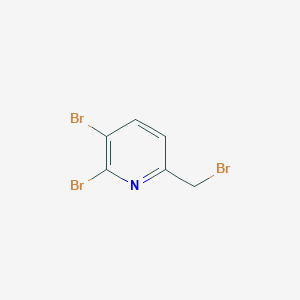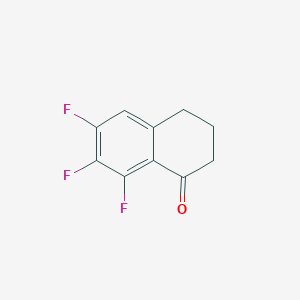
6,7,8-Trifluoro-3,4-dihydronaphthalen-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7,8-Trifluoro-3,4-dihydronaphthalen-1(2H)-one is a fluorinated organic compound Fluorinated compounds are often of interest in various fields due to their unique chemical properties, such as increased stability and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8-Trifluoro-3,4-dihydronaphthalen-1(2H)-one typically involves the introduction of fluorine atoms into a naphthalene derivative. Common methods include:
Electrophilic fluorination: Using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Nucleophilic fluorination: Using sources like potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents.
Industrial Production Methods
Industrial production might involve scalable methods such as continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors like cost, availability of reagents, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the ketone group to an alcohol.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
6,7,8-Trifluoro-3,4-dihydronaphthalen-1(2H)-one may have applications in:
Chemistry: As a building block for synthesizing more complex fluorinated compounds.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Use in the production of advanced materials with specific properties, such as increased thermal stability.
Wirkmechanismus
The mechanism of action would depend on the specific application. In medicinal chemistry, for example, the compound might interact with biological targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. The presence of fluorine atoms can influence the compound’s lipophilicity and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7,8-Trifluoronaphthalene: Lacks the ketone group, which might affect its reactivity and applications.
3,4-Dihydronaphthalen-1(2H)-one: Lacks fluorine atoms, resulting in different chemical properties and reactivity.
Eigenschaften
Molekularformel |
C10H7F3O |
|---|---|
Molekulargewicht |
200.16 g/mol |
IUPAC-Name |
6,7,8-trifluoro-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H7F3O/c11-6-4-5-2-1-3-7(14)8(5)10(13)9(6)12/h4H,1-3H2 |
InChI-Schlüssel |
YOGADDKNWLNVGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC(=C(C(=C2C(=O)C1)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




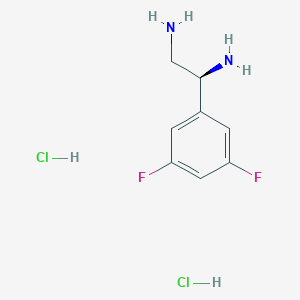
![(S)-1'-(Cyclobutylmethyl)-N-hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13034670.png)
